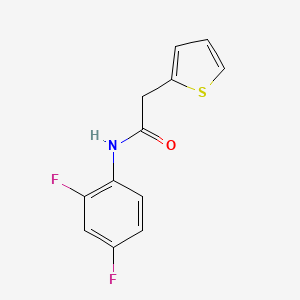

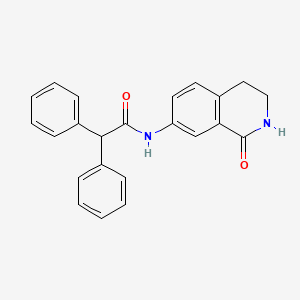

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide and related compounds involves several key steps, including acylation reactions and the use of specific reagents to introduce the functional groups. For example, compounds with similar structures have been synthesized through reactions involving chloroacetamide or acetonitrile precursors and trifluoroacetic acid as a catalyst, showcasing methodologies that could be applicable to the synthesis of N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide (Tian et al., 2014).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, revealing the arrangements of atoms within the molecules and the angles between different molecular planes. Such analyses have shown that these compounds often crystallize in specific space groups and display intermolecular interactions, such as hydrogen bonds and weak C—H⋯O and C—H⋯F interactions, which contribute to their stability and properties (Praveen et al., 2013).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Biological Activity

Research has shown that biologically active molecules with aromatic rings can retain activity when one of these rings is replaced with an isosteric and/or isoelectronic aromatic ring, such as thiophene. This principle has been applied to synthesize thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. For example, thiophene analogues of benzidine and 4-aminobiphenyl have been synthesized and evaluated, showing that their activity profiles in vitro were consistent with known chemistry and indicated potential carcinogenicity (Ashby et al., 1978).

Environmental Toxicology and Advanced Oxidation Processes

In the context of environmental studies, acetaminophen (ACT) has been extensively researched for its degradation by advanced oxidation processes (AOPs). These studies are relevant as they discuss the formation and biotoxicity of various degradation by-products, including acetamide derivatives. The research indicates that certain acetamide derivatives, potentially similar in structure to N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide, could pose environmental risks (Qutob et al., 2022).

Synthetic Organic Chemistry

The exploration of N-Ar axis chemistry, including the development of chemoselective N-acylation reagents and the study of axial chirality, is another area where compounds like N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide could be of interest. These studies contribute to the advancement of synthetic organic chemistry by providing insights into the stability, reactivity, and selectivity of N-acylated compounds, potentially including those with a thiophen-2-yl acetamide structure (Kondo & Murakami, 2001).

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NOS/c13-8-3-4-11(10(14)6-8)15-12(16)7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMCLDWAENYKHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329888 |

Source

|

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643906 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4-difluorophenyl)-2-(thiophen-2-yl)acetamide | |

CAS RN |

349432-67-3 |

Source

|

| Record name | N-(2,4-difluorophenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

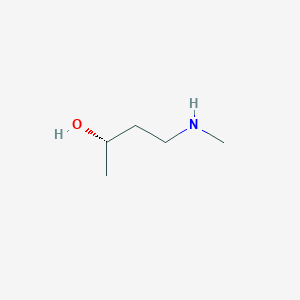

![tert-Butyl N-{2-[bis(3-aminopropyl)amino]ethyl}carbamate](/img/structure/B2495861.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2495868.png)

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)

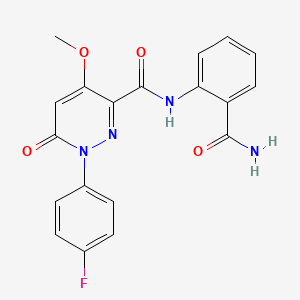

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2495876.png)

![2-[(3-Amino-5-methylpyrazolyl)methylthio]acetic acid](/img/no-structure.png)

![2-((6-(4-Bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2495880.png)